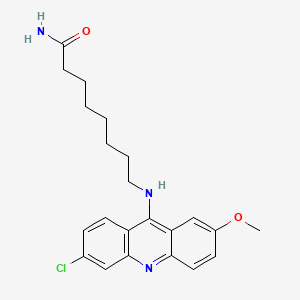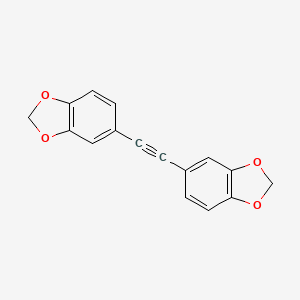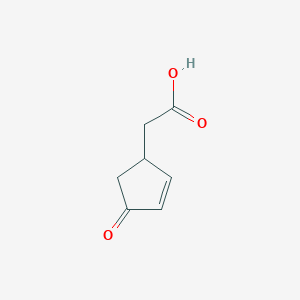![molecular formula C17H28BrO2P B14447957 [Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide CAS No. 75416-91-0](/img/no-structure.png)
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide is an organophosphorus compound that features a phenyl group attached to a phosphinous bromide moiety, with two 2,2-dimethylpropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide typically involves the reaction of phenylphosphine with 2,2-dimethylpropyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Phenylphosphine: Phenylphosphine is prepared by the reduction of phenylphosphonous dichloride with a suitable reducing agent such as lithium aluminum hydride.
Alkylation: The phenylphosphine is then reacted with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form phosphinic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Hydrolysis: Phosphinic acids.
Scientific Research Applications
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in modifying biological molecules and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of flame retardants and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Diethylphenylphosphine: Similar in structure but with ethyl groups instead of 2,2-dimethylpropoxy groups.
Uniqueness
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide is unique due to the presence of the bulky 2,2-dimethylpropoxy groups, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role.
Properties
| 75416-91-0 | |
Molecular Formula |
C17H28BrO2P |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
bis(2,2-dimethylpropoxy)methyl-bromo-phenylphosphane |
InChI |
InChI=1S/C17H28BrO2P/c1-16(2,3)12-19-15(20-13-17(4,5)6)21(18)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3 |
InChI Key |
FLBYLAGGCTZECK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(OCC(C)(C)C)P(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)





